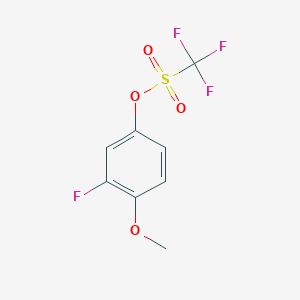
2-Hydroxy-1-methoxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. The molecular formula of this compound is C14H10O4, and it is characterized by the presence of a hydroxy group at the second position and a methoxy group at the first position on the xanthone scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-methoxyxanthone typically involves the cyclization of appropriate benzophenone derivatives. One common method is the reaction of 2-hydroxybenzophenone with methanol in the presence of an acid catalyst. The reaction conditions often include heating under reflux to facilitate the formation of the xanthone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-methoxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The xanthone ring can be reduced to form dihydroxanthones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-hydroxy-1-ketoxanthone.
Reduction: Formation of 2-hydroxy-1-methoxydihydroxanthone.
Substitution: Formation of various substituted xanthones depending on the reagents used.
Scientific Research Applications
2-Hydroxy-1-methoxyxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex xanthone derivatives.
Industry: It is used in the development of dyes and as a precursor for other industrial chemicals.
Mechanism of Action
The biological effects of 2-Hydroxy-1-methoxyxanthone are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
2-Hydroxyxanthone: Lacks the methoxy group, which may affect its biological activity.
1-Methoxyxanthone: Lacks the hydroxy group, which may influence its reactivity and applications.
1,2-Dihydroxyxanthone: Contains an additional hydroxy group, potentially enhancing its antioxidant properties.
Uniqueness: 2-Hydroxy-1-methoxyxanthone is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-hydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-14-9(15)6-7-11-12(14)13(16)8-4-2-3-5-10(8)18-11/h2-7,15H,1H3 |
InChI Key |
ATPZBKJDXXSOFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


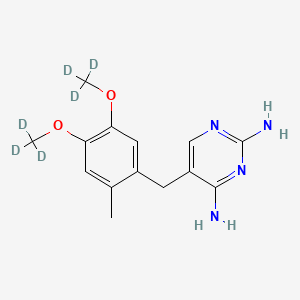
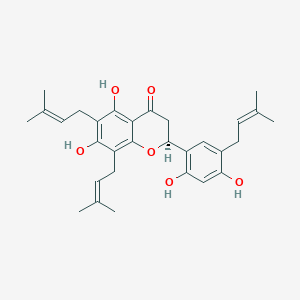
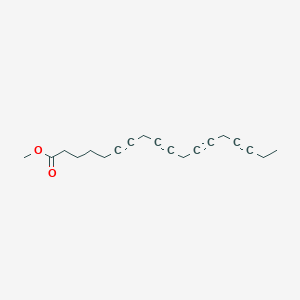
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
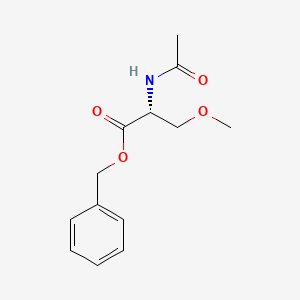
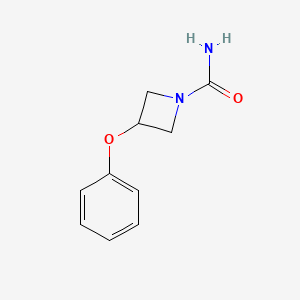
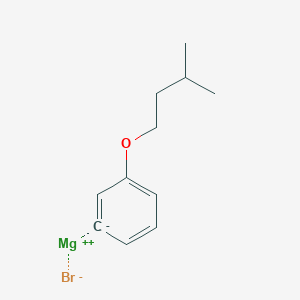
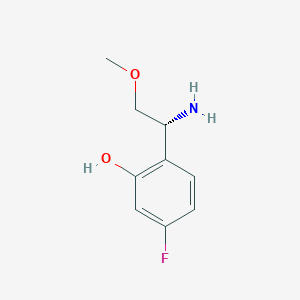

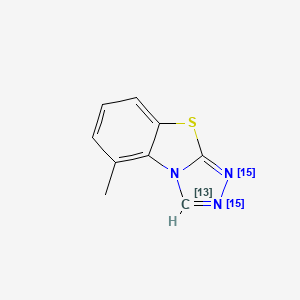
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
